2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide
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Overview
Description
The compound “2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimido-indole ring, a benzyl group, and an acetamide group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions typical of amides. The pyrimido-indole ring might also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the acetamide might influence its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several synthesized compounds, including pyrimidinones and oxazinones fused with thiophene rings, have been identified as potential antimicrobial agents. These compounds, designed from starting materials like citrazinic acid, have demonstrated good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. This suggests potential research applications of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer Activities
Compounds with pyrimidine derivatives have been prepared and showed promising anticancer activity. This includes a series of 1-(N-methylsulphonyl and N-benzenesulphonyl-1H-indol-3-yl)-3-aryl-prop-2-ene-1-ones, which upon reaction with urea, thiourea, or guanidine, yielded pyrimidine derivatives with significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines (El-Sawy et al., 2013).
Enzyme Inhibition for Disease Treatment
The discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibits significant selectivity and pharmacological effects. Such compounds have been suggested for the treatment of diseases involving ACAT-1 overexpression, indicating the potential for similar compounds to be used in enzyme inhibition and disease treatment strategies (Shibuya et al., 2018).
Synthesis and Evaluation as Antimicrobial Agents
Novel derivatives, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds have shown promising activities, suggesting the potential of structurally related compounds in antimicrobial research (Debnath & Ganguly, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17-11-12-22-20(13-17)24-25(31(22)15-23(32)29-19-8-3-2-4-9-19)26(33)30(16-28-24)14-18-7-5-6-10-21(18)27/h5-7,10-13,16,19H,2-4,8-9,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWBGYBHJMBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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